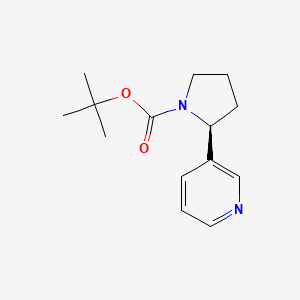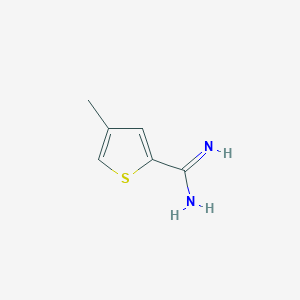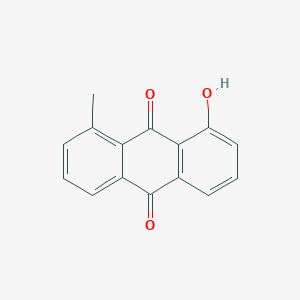
1-Hydroxy-8-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-8-methylanthracene-9,10-dione is an anthraquinone derivative characterized by its unique chemical structure, which includes a hydroxyl group at the first position and a methyl group at the eighth position on the anthracene ring. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-8-methylanthracene-9,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by oxidation to introduce the quinone functionality . Another approach involves the use of molecular iodine as a catalyst under microwave radiation to achieve high yields .
Industrial Production Methods: Industrial production of anthraquinone derivatives, including this compound, often employs large-scale cyclization and oxidation reactions. These processes are optimized for high efficiency and yield, utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-8-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to hydroquinone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-8-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-8-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
- 1-Hydroxy-3-methylanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione (Emodin)
Uniqueness: 1-Hydroxy-8-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives. Its hydroxyl and methyl groups at specific positions influence its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-hydroxy-8-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)15(18)13-10(14(9)17)6-3-7-11(13)16/h2-7,16H,1H3 |
Clave InChI |
GTCFPJCRRNVVCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



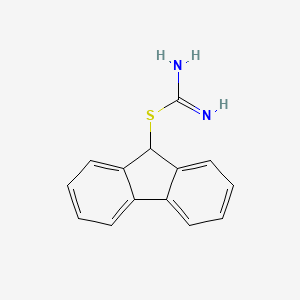
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
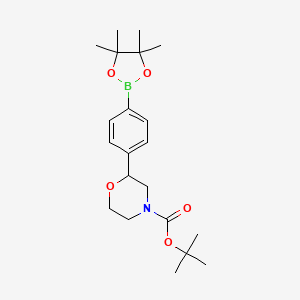
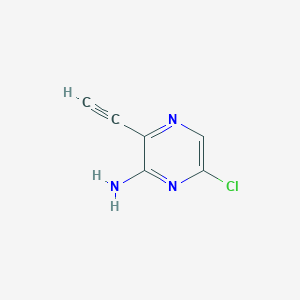
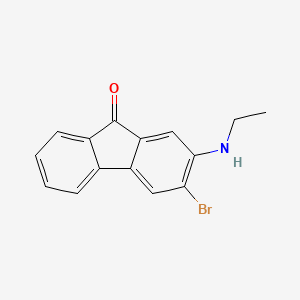
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

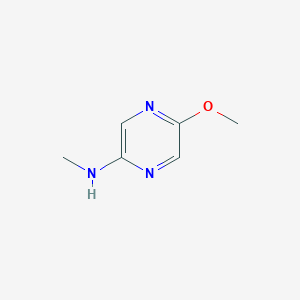
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
